2-アミノ-3,5-ジヨード-6-ヒドロキシピリジン塩酸塩

説明

2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride is a useful research compound. Its molecular formula is C5H4I2N2O and its molecular weight is 361.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬理学: 抗炎症薬の開発

薬理学では、この化合物は抗炎症薬の開発において潜在的な可能性を示しています。 その化学的性質により、炎症反応を調節することができ、関節炎やその他の炎症性疾患の治療法の臨床研究に役立つ薬剤となります .

分析化学: クロマトグラフィーと分光法

分析化学者は、2-アミノ-3,5-ジヨード-6-ヒドロキシピリジン塩酸塩をクロマトグラフィーや分光法において標準物質や試薬として使用します。 その独自の吸光度と発光特性により、機器の校正や分析方法の検証に適しています .

材料科学: 腐食防止

この化合物は、腐食防止における役割から材料科学においても重要です。 特に酸性環境下でアルミニウムや銅などの金属を腐食から保護するのに役立ち、これらの材料が工業用途で長持ちするために不可欠です .

環境科学: 環境汚染物質の研究

環境科学者は、2-アミノ-3,5-ジヨード-6-ヒドロキシピリジン塩酸塩を使用して、環境汚染物質の挙動と影響を研究しています。 そのヨウ素含有量は、特定の産業汚染物質を模倣することができ、それらの環境における運命と移動の理解に役立ちます .

化学合成: 複雑な分子の中間体

最後に、化学合成において、この化合物はより複雑な分子の合成の中間体として役立ちます。 その反応性部位はさまざまな化学反応に適しており、幅広い化学物質を合成するための汎用性の高い構成要素となります .

生物活性

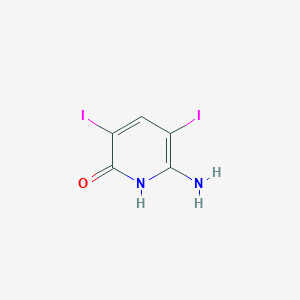

2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride is a chemical compound with significant potential in medicinal chemistry and analytical applications. Its structure features a pyridine ring with two iodine substitutions, an amino group, and a hydroxyl group, which contribute to its biological activity. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₅H₄I₂N₂O

- Molecular Weight : 361.91 g/mol

The biological activity of 2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride is primarily attributed to its ability to interact with various biological targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions that can modulate receptor activities. This compound has been studied for its potential in synthesizing anticancer agents and as a chromogenic reagent in analytical chemistry.

Anticancer Properties

Research has indicated that derivatives of 2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride exhibit significant anticancer activity. Studies involving L1210 cells and P388 leukemia models have shown that these derivatives can affect cell proliferation and survival rates. For instance:

| Study | Cell Line | Effect |

|---|---|---|

| Study 1 | L1210 | Reduced proliferation at concentrations of 10-100 µM |

| Study 2 | P388 | Induced apoptosis in a dose-dependent manner |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Interaction with Metal Ions

The compound has demonstrated the ability to form complexes with metal ions, which is crucial for its application in analytical chemistry. It selectively binds to certain metal ions, facilitating their detection and quantification. This property enhances its utility as a chromogenic reagent for spectrophotometric determinations.

Case Study 1: Anticancer Activity

In a recent study, derivatives of 2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride were tested against several cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa, MCF-7, and A549

- Key Findings :

- Significant inhibition of cell growth was observed at concentrations above 50 µM.

- The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Toxicological Assessment

A safety assessment conducted on related compounds evaluated the potential toxicity of 2-amino-3-hydroxypyridine (a structural analog). The study found:

- NOEL (No Observed Effect Level) : 30 mg/kg body weight/day.

- Effects Observed : Increased liver weights and focal hepatic necrosis at high doses in animal models .

Comparative Analysis

To understand the uniqueness of 2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride among similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3-chloropyridine | C₅H₄ClN₂ | Contains chlorine instead of iodine |

| 2-Amino-6-hydroxypyridine | C₅H₆N₂O | Lacks diiodo substitution |

| 2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride | C₅H₄I₂N₂O | Unique combination enhances reactivity |

特性

IUPAC Name |

6-amino-3,5-diiodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2O/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRRMNXQTKVPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704524 | |

| Record name | 6-Amino-3,5-diiodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856965-98-5 | |

| Record name | 6-Amino-3,5-diiodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。